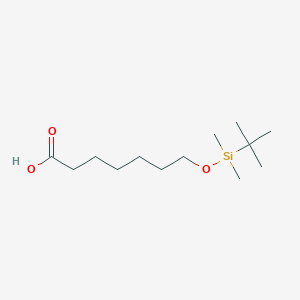
Heptanoic acid, 7-t-butyldimethylsilyloxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 7-t-butyldimethylsilyloxy- is a chemical compound with the molecular formula C₁₃H₂₈O₃Si and a molecular weight of 260.445 g/mol . It is known for its unique structure, which includes a heptanoic acid backbone with a tert-butyldimethylsilyloxy group attached at the 7th position . This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 7-t-butyldimethylsilyloxy- typically involves the protection of the hydroxyl group in heptanoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Heptanoic acid+TBDMSCl→Heptanoic acid, 7-t-butyldimethylsilyloxy-
Industrial Production Methods
Industrial production methods for Heptanoic acid, 7-t-butyldimethylsilyloxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanoic acid, 7-t-butyldimethylsilyloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 7-t-butyldimethylsilyloxy- is utilized in various scientific research fields, including:
Chemistry: It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Heptanoic acid, 7-t-butyldimethylsilyloxy- involves its ability to protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyloxy group acts as a steric shield, preventing nucleophilic attack on the hydroxyl group. This protection is crucial in multi-step synthetic processes where selective reactions are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptanoic acid, 7-trimethylsilyloxy-
- Heptanoic acid, 7-tert-butyldiphenylsilyloxy-
- Heptanoic acid, 7-methyldimethylsilyloxy-
Uniqueness
Heptanoic acid, 7-t-butyldimethylsilyloxy- is unique due to its specific tert-butyldimethylsilyloxy group, which provides a balance of steric protection and reactivity. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of hydroxyl groups are required .
Eigenschaften
CAS-Nummer |
77744-45-7 |
|---|---|
Molekularformel |
C13H28O3Si |
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
7-[tert-butyl(dimethyl)silyl]oxyheptanoic acid |
InChI |
InChI=1S/C13H28O3Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10-12(14)15/h6-11H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
OHJGUCCYCNBSIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


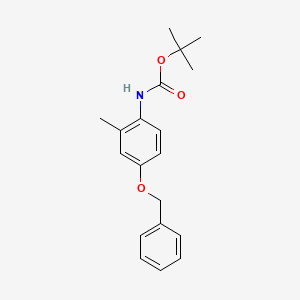
![2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile](/img/structure/B14164293.png)
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)

![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B14164326.png)
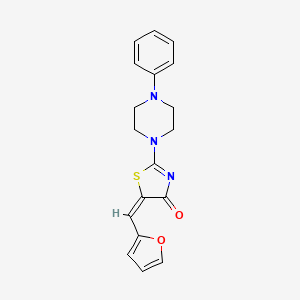
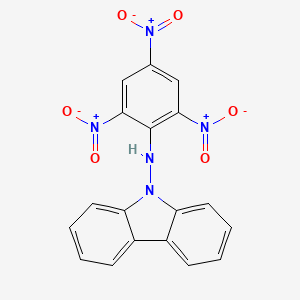
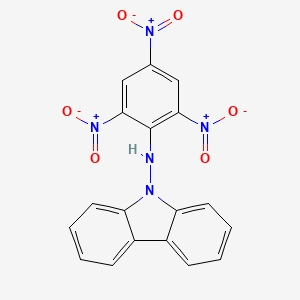
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
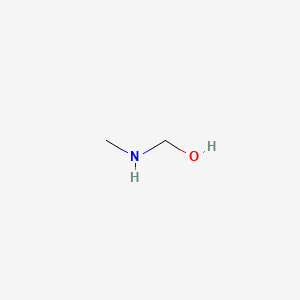

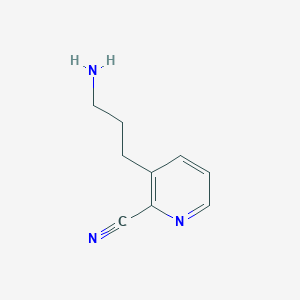
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
